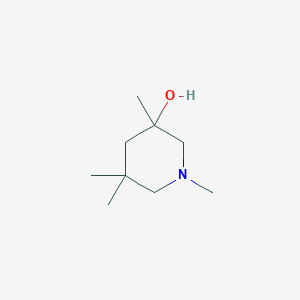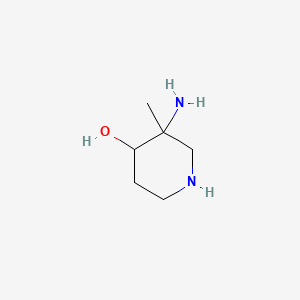
3-Amino-3-methyl-piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-methyl-piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities . The compound this compound features a six-membered ring with one nitrogen atom and a hydroxyl group at the fourth position, making it a valuable building block for various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methyl-piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of amino alcohols using reagents like thionyl chloride (SOCl2) to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions, which allow for efficient and scalable synthesis. These methods utilize readily available starting materials and catalysts to produce the compound in high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and various amine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
3-Amino-3-methyl-piperidin-4-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV-1 into cells . The compound’s structure allows it to form strong interactions with its targets, leading to inhibition of their activity and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, which lacks the amino and hydroxyl groups.
3-Amino-piperidine: Similar structure but without the methyl and hydroxyl groups.
4-Hydroxy-piperidine: Lacks the amino and methyl groups.
Uniqueness
3-Amino-3-methyl-piperidin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of various biologically active compounds .
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
3-amino-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H14N2O/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4,7H2,1H3 |
Clave InChI |
HSRKPUZTNWGNIK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCCC1O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


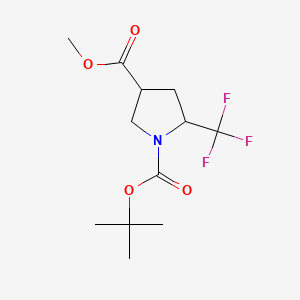
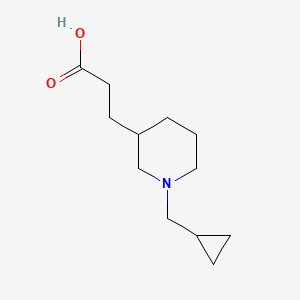

![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)

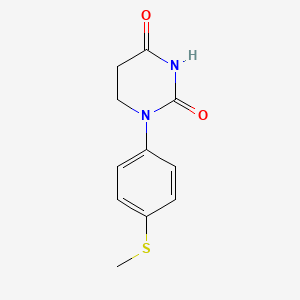

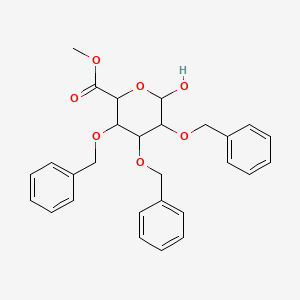
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)
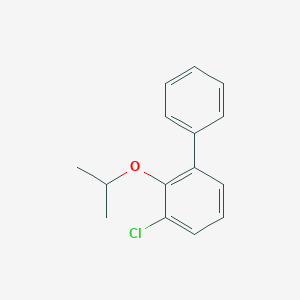
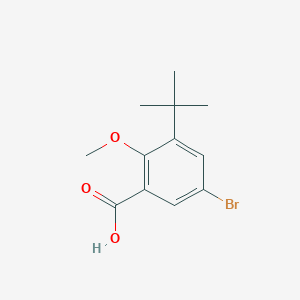
![2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B14779054.png)
